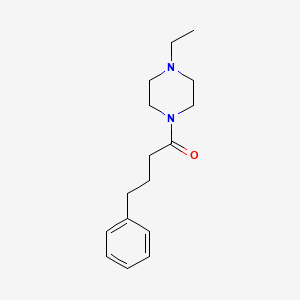
1-ethyl-4-(4-phenylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(4-phenylbutanoyl)piperazine, also known as Etizolam, is a thienodiazepine derivative that has been widely used in scientific research due to its unique pharmacological properties. It was first synthesized in 1972 by a team of researchers at Hoffman-La Roche, Switzerland, and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-4-(4-phenylbutanoyl)piperazine is not fully understood, but it is believed to act on the GABA-A receptor complex in a similar manner to benzodiazepines. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-ethyl-4-(4-phenylbutanoyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of neuronal activity, and reduction of anxiety and stress-related behaviors. It has also been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-4-(4-phenylbutanoyl)piperazine in lab experiments is its high potency and selectivity for the GABA-A receptor complex, which allows for precise and reproducible results. However, its short half-life and rapid metabolism can make it difficult to maintain stable levels in vivo, and its potential for abuse and dependence must be carefully monitored.
Direcciones Futuras
There are a number of potential future directions for research on 1-ethyl-4-(4-phenylbutanoyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Other areas of interest include the development of novel analogs with improved pharmacokinetic properties and the exploration of its potential as a tool for studying the GABA-A receptor complex and its role in the modulation of neuronal activity.
Métodos De Síntesis
The synthesis of 1-ethyl-4-(4-phenylbutanoyl)piperazine involves the condensation of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with benzyl cyanide, followed by reduction with lithium aluminum hydride and subsequent acylation with 4-phenylbutyric acid chloride. The final product is obtained in the form of a white crystalline powder, with a purity of over 99%.
Aplicaciones Científicas De Investigación
1-ethyl-4-(4-phenylbutanoyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications in the treatment of anxiety, depression, insomnia, and other psychiatric disorders. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, and has been used as a substitute for benzodiazepines in the treatment of anxiety and insomnia.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-17-11-13-18(14-12-17)16(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYGBWMZAEVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazino)-4-phenyl-1-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)

![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)

![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)
![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)
![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)
![allyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6059939.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)